molecular formula C13H8F2O2 B1463628 3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1179915-95-7

3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B1463628
CAS RN: 1179915-95-7
M. Wt: 234.2 g/mol
InChI Key: OZLFLMRQFLRQRA-UHFFFAOYSA-N
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Description

“3,3’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid” is a chemical compound with the molecular formula C12H8F2 . It is a liquid at room temperature . The compound has a molecular weight of 190.19 .


Molecular Structure Analysis

The molecular structure of “3,3’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid” consists of two phenyl rings connected by a single bond, with two fluorine atoms attached to the 3 and 3’ positions of the phenyl rings .


Physical And Chemical Properties Analysis

“3,3’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid” is a liquid at room temperature . It has a molecular weight of 190.19 and a molecular formula of C12H8F2 .

Scientific Research Applications

Synthesis and Characterization

Tri- and Diorganotin(IV) Complexes Synthesis : The compound has been utilized in synthesizing tri- and diorganotin(IV) carboxylates, demonstrating potential in materials science and catalysis. These complexes were characterized through various spectroscopic techniques and showed interesting antibacterial and antifungal activities (Ahmad et al., 2002).

Crystal Structure Analysis : Research into the hydrate form of diflunisal (a derivative of 3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid) has provided insights into its crystal lattice, which consists of dimers linked by hydrogen bonds. Such studies are crucial for understanding the physical and chemical properties of pharmaceutical compounds (Hansen et al., 2001).

Chemical Transformations

Deoxyfluorination of Carboxylic Acids : The compound has been involved in the development of a new deoxyfluorination method to transform various carboxylic acids into acyl fluorides, highlighting its importance in synthetic organic chemistry and pharmaceutical synthesis (Wang et al., 2021).

Molecular Engineering

Metal-Organic Frameworks (MOFs) : Research has explored the use of carboxylic acid-based MOFs for applications like gas sorption, proton conductivity, and luminescent sensing of metal ions. This underscores the compound's potential in creating materials with specific functional properties for energy storage, sensing, and catalysis (Qiu et al., 2020).

Environmental and Analytical Applications

Fluorinated Carboxylic Acid/Silica Nanocomposites : The compound has been used in developing nanocomposites for encapsulating low molecular weight compounds, demonstrating applications in material science for environmental protection and catalysis (Sumino et al., 2014).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. Precautionary measures include washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and seeking medical advice if skin or eye irritation occurs .

Future Directions

While specific future directions for “3,3’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid” are not available, similar compounds have potential applications in the synthesis of MOF materials . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a kind of porous material with potential applications in gas storage, separation and catalysis .

properties

IUPAC Name

2-fluoro-4-(3-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-10-3-1-2-8(6-10)9-4-5-11(13(16)17)12(15)7-9/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLFLMRQFLRQRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673360
Record name 3,3'-Difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid

CAS RN

1179915-95-7
Record name 3,3'-Difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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